![molecular formula C17H18N2O B12597148 Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- CAS No. 613660-92-7](/img/structure/B12597148.png)
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carbonyl group attached to a phenyl-pyridinyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyrrolidine with 5-phenyl-3-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents and biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting unique chemical and biological properties.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry and applications.
Uniqueness
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl-pyridinyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
613660-92-7 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
(2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-9-19(13)17(20)16-10-15(11-18-12-16)14-7-3-2-4-8-14/h2-4,7-8,10-13H,5-6,9H2,1H3 |
InChIキー |
UOJLWMGDMFJOPQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
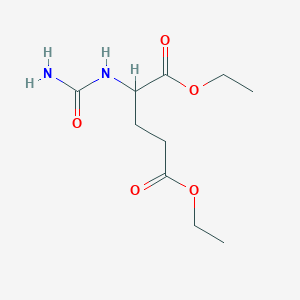

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
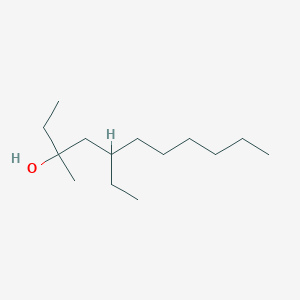
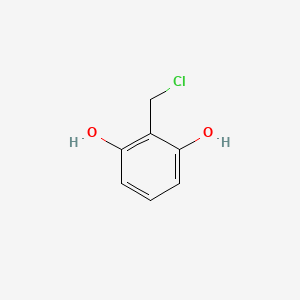
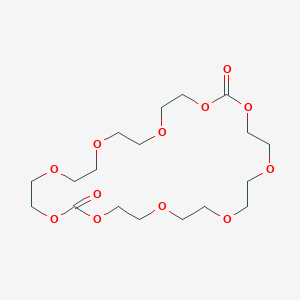
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)


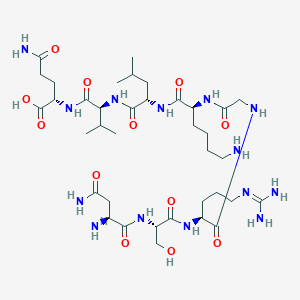
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
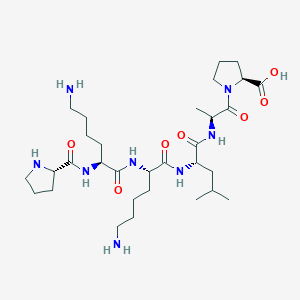
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
